molecular formula C7H8BrNO3 B3047857 3-Hydroxy-5-methylpyridine-2-carboxylic acid hydrobromide CAS No. 1461705-76-9

3-Hydroxy-5-methylpyridine-2-carboxylic acid hydrobromide

Cat. No.: B3047857
CAS No.: 1461705-76-9
M. Wt: 234.05
InChI Key: DPWCDMVFLYQASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Hydroxy-5-methylpyridine-2-carboxylic acid hydrobromide” is a chemical compound . It is related to 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, an enzyme that catalyzes the chemical reaction . This enzyme belongs to the family of oxidoreductases .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H8BrNO3 . The average mass is 234.047 Da and the monoisotopic mass is 232.968750 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Expedient Synthesis : The synthesis of amino acid derivatives like ±2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid hydrobromide from methylbut 2-ynoate, demonstrating a key synthesis method involving 3-bromoisoxazole intermediates (Hanson & Mohamed, 1997).

  • Ligand Synthesis : The creation of mono-, bis-, and tris-tridentate ligands from 5′-methyl-2,2′-bipyridine-6-carboxylic acid, showcasing its utility in complexing lanthanide(III) cations (Charbonnière, Weibel, & Ziessel, 2001).

  • Crystal Structure Analysis : Investigation of the crystal structure of related compounds such as 2-amino-5-methylpyridine hydrochloride and hydrobromide, contributing to our understanding of molecular interactions and stability (Sherfinski & Marsh, 1975).

Biochemical and Medicinal Applications

  • Insulin-Mimetic Activities : Study of metal complexes with 3-hydroxypyridine-2-carboxylic acid and their potential insulin-mimetic activities, highlighting therapeutic applications (Nakai et al., 2005).

  • Photophysics Exploration : Ab initio study on the excited-state proton transfer and photophysics of 3-hydroxy-picolinic acid, contributing to the understanding of its photochemical properties (Rode & Sobolewski, 2012).

  • Antibacterial Activity : Synthesis and evaluation of cephalosporins with 7 beta-[D-2-(4-hydroxy-6-methylpyridine-3-carbonylamino)-2-(4-hydroxyphenyl) acetamido]ceph-3-em-4-carboxylic acids, demonstrating the compound's influence on antibacterial activity (Yamada et al., 1983).

Mechanism of Action

Properties

IUPAC Name

3-hydroxy-5-methylpyridine-2-carboxylic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.BrH/c1-4-2-5(9)6(7(10)11)8-3-4;/h2-3,9H,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWCDMVFLYQASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461705-76-9
Record name 2-Pyridinecarboxylic acid, 3-hydroxy-5-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461705-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-5-methylpyridine-2-carboxylic acid hydrobromide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-5-methylpyridine-2-carboxylic acid hydrobromide
Reactant of Route 3
3-Hydroxy-5-methylpyridine-2-carboxylic acid hydrobromide
Reactant of Route 4
Reactant of Route 4
3-Hydroxy-5-methylpyridine-2-carboxylic acid hydrobromide
Reactant of Route 5
Reactant of Route 5
3-Hydroxy-5-methylpyridine-2-carboxylic acid hydrobromide
Reactant of Route 6
3-Hydroxy-5-methylpyridine-2-carboxylic acid hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.